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Compound of Interest

Compound Name: Bis-PEG12-acid

Cat. No.: B8106470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-PEG12-acid is a discrete polyethylene glycol (dPEG®) derivative that functions as a

homobifunctional crosslinker. Its structure features a 12-unit polyethylene glycol chain flanked

by a carboxylic acid group at each terminus. This well-defined, monodisperse nature is a

significant advantage over traditional polydisperse PEG linkers, ensuring batch-to-batch

consistency and predictable behavior in bioconjugation applications. The hydrophilic PEG

backbone imparts excellent water solubility to the linker and any molecule it is conjugated to, a

critical feature for improving the pharmacokinetic properties of therapeutic molecules. The

terminal carboxylic acids provide reactive handles for covalent attachment to primary and

secondary amines, making it a versatile tool in drug delivery, antibody-drug conjugate (ADC)

development, and proteomics.

Core Chemical Properties
The fundamental chemical properties of Bis-PEG12-acid are summarized in the table below,

providing a quantitative overview for its application in experimental design.
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Property Value Source(s)

Molecular Formula C28H54O16

Molecular Weight 646.72 g/mol

CAS Number 2667583-09-5

Purity ≥95%

Appearance
White to off-white solid or

viscous oil
Generic observation

pKa Estimated 4-5

Solubility
Soluble in water, DMSO, and

DMF

Storage -20°C, desiccated

Note on pKa: The pKa of the terminal carboxylic acids is estimated to be in the typical range for

carboxylic acids. The electron-donating effect of the PEG chain may slightly influence this

value. Experimental determination may be required for applications sensitive to the precise

ionization state.

Note on Solubility: While qualitatively described as soluble in aqueous solutions and polar

organic solvents like DMSO and DMF, specific quantitative solubility data (e.g., mg/mL) is not

readily available in the reviewed literature. It is recommended to determine solubility for specific

buffer and solvent systems empirically.

Reactivity and Applications
The primary utility of Bis-PEG12-acid lies in the reactivity of its terminal carboxylic acid groups.

These groups can be activated to readily form stable amide bonds with primary and secondary

amines. This reactivity is central to its application as a linker in various bioconjugation

strategies.

Key Applications:
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Antibody-Drug Conjugates (ADCs): Bis-PEG12-acid is employed as a hydrophilic linker to

attach cytotoxic payloads to monoclonal antibodies. The PEG spacer enhances the solubility

and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.

PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can

be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Peptide and Protein Modification: It can be used to crosslink proteins or to PEGylate

peptides and proteins, thereby increasing their solubility, stability, and in vivo half-life.

Surface Modification: The carboxylic acid groups can be used to attach the PEG linker to

amine-functionalized surfaces, which can then be used for subsequent biomolecule

immobilization while reducing non-specific binding.

Experimental Protocols
Activation of Carboxylic Acids and Amide Bond
Formation
A common method for activating the carboxylic acid groups of Bis-PEG12-acid for reaction

with amines is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction

with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates

the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can

then react with NHS to form a more stable NHS ester, which subsequently reacts with a

primary amine to form a stable amide bond.

Materials:

Bis-PEG12-acid

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Amine-containing molecule (e.g., protein, peptide, small molecule)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
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Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2-8.0

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving Bis-PEG12-acid

Desalting column for purification

Procedure:

Preparation of Reagents:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

Prepare a stock solution of Bis-PEG12-acid in DMF or DMSO.

Dissolve the amine-containing molecule in the Coupling Buffer.

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately

before use.

Activation of Bis-PEG12-acid:

Dissolve Bis-PEG12-acid in Activation Buffer.

Add a molar excess of EDC and NHS/Sulfo-NHS to the Bis-PEG12-acid solution. A 2- to

10-fold molar excess of EDC and NHS over the carboxylic acid groups is a common

starting point.

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Conjugation to Amine-containing Molecule:

Immediately add the activated Bis-PEG12-acid solution to the solution of the amine-

containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for

optimal reaction with the amine.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching of the Reaction:

Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate using a desalting column or other appropriate chromatographic

techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to

remove excess reagents and byproducts.

Characterization of Conjugates
The successful conjugation of Bis-PEG12-acid to a target molecule can be confirmed using

various analytical techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC

can be used to separate the conjugate from the starting materials and to assess the purity of

the final product. The conjugate will typically have a different retention time than the

unconjugated molecule.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-

assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the

molecular weight of the conjugate, thereby verifying the addition of the Bis-PEG12-acid
linker.

Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical two-step workflow for conjugating an amine-

containing biomolecule to Bis-PEG12-acid using EDC/NHS chemistry.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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